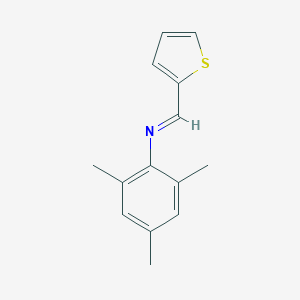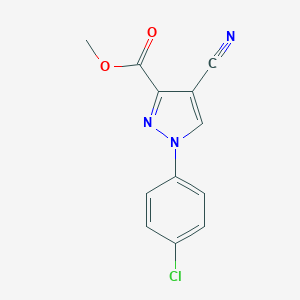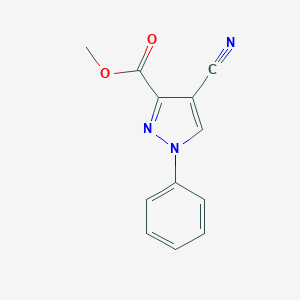![molecular formula C25H18ClN3O2 B283092 5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a member of the pyrazole family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of CPP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and pain pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CPP has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
CPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPP has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
实验室实验的优点和局限性
One advantage of using CPP in lab experiments is its well-characterized chemical structure and known mechanism of action. This makes it a useful tool for investigating the role of inflammation and pain pathways in various disease states. However, one limitation of using CPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on CPP. One area of interest is investigating its potential use as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another area of interest is investigating its potential use as a diagnostic tool for certain types of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of CPP and to optimize its pharmacokinetic properties for use in humans.
合成方法
CPP can be synthesized through a multistep process involving the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and 2-phenylacetaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure CPP.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. CPP has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
属性
分子式 |
C25H18ClN3O2 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-1-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C25H18ClN3O2/c26-18-12-14-19(15-13-18)28-24(30)22-21(16-11-17-7-3-1-4-8-17)27-29(23(22)25(28)31)20-9-5-2-6-10-20/h1-16,22-23H/b16-11+ |
InChI 键 |
JZODCCJOWSBIEW-LFIBNONCSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)

![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)